1-[3-(2,3,6-trimethylphenoxy)propyl]pyrrolidine
Description
1-[3-(2,3,6-trimethylphenoxy)propyl]pyrrolidine is an organic compound with the molecular formula C16H25NO It features a pyrrolidine ring attached to a propyl chain, which is further connected to a 2,3,6-trimethylphenoxy group
Properties
IUPAC Name |
1-[3-(2,3,6-trimethylphenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13-7-8-14(2)16(15(13)3)18-12-6-11-17-9-4-5-10-17/h7-8H,4-6,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMDWHVTCLGBSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCN2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,3,6-trimethylphenoxy)propyl]pyrrolidine typically involves the following steps:
Preparation of 2,3,6-trimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2,3,6-trimethylphenoxypropyl bromide: The 2,3,6-trimethylphenol is reacted with 1,3-dibromopropane in the presence of a base like sodium hydride to form 2,3,6-trimethylphenoxypropyl bromide.
Nucleophilic substitution: The final step involves the reaction of 2,3,6-trimethylphenoxypropyl bromide with pyrrolidine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,3,6-trimethylphenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with fewer double bonds or functional groups.
Substitution: Formation of substituted pyrrolidine or phenoxy derivatives.
Scientific Research Applications
1-[3-(2,3,6-trimethylphenoxy)propyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(2,3,6-trimethylphenoxy)propyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its binding affinity and specificity. The exact pathways and targets can vary based on the context of its application, but common targets include neurotransmitter receptors and metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-[3-(2,3,6-trimethylphenoxy)propyl]morpholine: Contains a morpholine ring instead of a pyrrolidine ring.
1-[3-(2,3,6-trimethylphenoxy)propyl]azetidine: Features an azetidine ring instead of a pyrrolidine ring.
Uniqueness
1-[3-(2,3,6-trimethylphenoxy)propyl]pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a 2,3,6-trimethylphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
